Chemical structure and properties of 1,1,1-Trifluoro-4-phenyl-but-3-en-2-one
Chemical structure and properties of 1,1,1-Trifluoro-4-phenyl-but-3-en-2-one
An In-Depth Technical Guide to 1,1,1-Trifluoro-4-phenyl-but-3-en-2-one: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-4-phenyl-but-3-en-2-one, a fluorinated chalcone of significant interest to the scientific community. We will explore its chemical structure, physicochemical properties, and established synthetic methodologies, with a particular focus on the Claisen-Schmidt condensation. The guide will delve into the mechanistic underpinnings of its synthesis and reactivity, highlighting the role of the α,β-unsaturated carbonyl system. Furthermore, we will discuss the strategic importance of the trifluoromethyl moiety in modulating biological activity and the potential applications of this compound as a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable synthetic intermediate.
Introduction: A Fluorinated Chalcone of Strategic Importance
1,1,1-Trifluoro-4-phenyl-but-3-en-2-one belongs to the chalcone family, a class of open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] This scaffold is prevalent in numerous natural products and is a cornerstone in medicinal chemistry due to the diverse pharmacological activities its derivatives exhibit, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3]
The defining feature of the title compound is the strategic incorporation of a trifluoromethyl (CF₃) group. Fluorine and fluoroalkyl groups play a pivotal role in modern drug discovery.[4] The introduction of a CF₃ group can significantly enhance a molecule's metabolic stability, increase its lipophilicity for better cell membrane penetration, and improve its binding affinity to target enzymes or receptors.[4][5] These enhancements are attributed to the high electronegativity of fluorine, which alters the electronic properties and conformation of the molecule.[4] Consequently, 1,1,1-Trifluoro-4-phenyl-but-3-en-2-one is not merely another chalcone but a highly valuable and versatile precursor for developing next-generation therapeutic agents.
Chemical Structure and Physicochemical Properties
The structure of 1,1,1-Trifluoro-4-phenyl-but-3-en-2-one combines the classic chalcone backbone with a terminal trifluoromethyl group, creating a molecule with distinct electronic and steric properties.
Caption: Chemical structure of 1,1,1-Trifluoro-4-phenyl-but-3-en-2-one.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 3108-32-5 | |
| Molecular Formula | C₁₀H₇F₃O | [6][7] |
| Molecular Weight | 200.16 g/mol | [6][7] |
| Physical Form | Colorless to yellow liquid | |
| Purity | ≥95% | |
| InChI Key | ADEYYFREIBSWFP-VOTSOKGWSA-N | |
| Storage | Sealed in a dry environment at room temperature |
Spectroscopic analysis is essential for structural confirmation. The key expected signals include:
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Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the C=O stretch of the ketone, the C=C stretch of the enone system, C-F stretches from the trifluoromethyl group, and bands associated with the aromatic phenyl ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Signals in the aromatic region for the phenyl protons and distinct doublets in the olefinic region for the vinyl protons, showing coupling.
-
¹³C NMR: Resonances for the carbonyl carbon, olefinic carbons, aromatic carbons, and a characteristic quartet for the trifluoromethyl carbon due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.
-
Synthesis: The Claisen-Schmidt Condensation
The most efficient and widely adopted method for synthesizing chalcones, including the title compound, is the Claisen-Schmidt condensation.[1][2] This reaction is a type of crossed aldol condensation that occurs between an aromatic aldehyde lacking α-hydrogens and a ketone that possesses them.[8][9] For the synthesis of 1,1,1-Trifluoro-4-phenyl-but-3-en-2-one, the reactants are benzaldehyde and 1,1,1-trifluoroacetone. The reaction is typically catalyzed by a base, such as sodium or potassium hydroxide.[3][10]
The choice of a base-catalyzed pathway is deliberate; it facilitates the deprotonation of the α-carbon of the ketone to form a reactive enolate nucleophile.[11][12] The subsequent dehydration step is highly favorable as it results in a conjugated system that extends into the phenyl ring, providing significant thermodynamic stability to the final product.[13]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocol: Synthesis via Claisen-Schmidt Condensation
The following protocol is a representative procedure adapted from established methodologies for chalcone synthesis.[1][3]
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) and 1,1,1-trifluoroacetone (1 equivalent) in ethanol.
-
Base Addition: Cool the mixture in an ice bath. While stirring vigorously, slowly add an aqueous solution of sodium hydroxide (e.g., 10-15 M) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within a few hours, indicated by the formation of a precipitate or consumption of starting materials.
-
Workup and Isolation: Pour the reaction mixture into cold water or a dilute acid solution to neutralize the excess base and induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure 1,1,1-Trifluoro-4-phenyl-but-3-en-2-one.
Chemical Reactivity and Synthetic Utility
The reactivity of 1,1,1-Trifluoro-4-phenyl-but-3-en-2-one is dominated by its α,β-unsaturated carbonyl moiety. This functional group makes the compound an excellent Michael acceptor, susceptible to nucleophilic attack at the β-carbon. This reactivity is the foundation of its utility as a synthon for a wide array of heterocyclic compounds, which are of immense interest in drug discovery.[1]
For instance, reaction with hydrazine derivatives leads to the formation of pyrazoles, while reaction with urea can yield pyrimidinones.[14] These transformations demonstrate the compound's value as a versatile starting material.
Caption: Workflow for the synthesis of heterocyclic derivatives.
Protocol: Synthesis of a Pyrazole Derivative
This protocol provides a general method for the cyclization of chalcones to form pyrazoles.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 1,1,1-Trifluoro-4-phenyl-but-3-en-2-one (1 equivalent) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 3-6 hours, monitoring the reaction by TLC.
-
Workup: After cooling, the product may precipitate directly from the solution. If not, the reaction mixture can be poured into ice-cold water to induce precipitation.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure pyrazole derivative.
Applications in Drug Development
The trifluoromethyl group and the chalcone scaffold make 1,1,1-Trifluoro-4-phenyl-but-3-en-2-one a highly attractive starting point for drug discovery. Its reduced alcohol form, (E)-1,1,1-Trifluoro-4-phenylbut-3-en-2-ol, is noted as a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system agents and anti-inflammatory drugs.[15] The CF₃ group enhances metabolic stability by blocking sites susceptible to oxidative metabolism, potentially leading to drugs with longer half-lives and improved pharmacokinetic profiles.[4]
The core chalcone structure is known to interact with numerous biological targets. By using 1,1,1-Trifluoro-4-phenyl-but-3-en-2-one as a building block, medicinal chemists can rapidly generate libraries of novel fluorinated compounds for screening against a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.
Conclusion
1,1,1-Trifluoro-4-phenyl-but-3-en-2-one is a compound of significant synthetic and medicinal value. Its preparation via the robust Claisen-Schmidt condensation is efficient and well-understood. The molecule's chemical architecture, featuring a reactive enone system and a strategically placed trifluoromethyl group, makes it an ideal precursor for complex heterocyclic structures and a promising scaffold for the development of novel therapeutics with enhanced pharmacological properties. This guide has provided a foundational understanding of its synthesis, properties, and potential, underscoring its importance for professionals in chemical and pharmaceutical research.
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